molecular formula C26H22N2O6 B15329861 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylic acid

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylic acid

Cat. No.: B15329861
M. Wt: 458.5 g/mol
InChI Key: HPSJZSRAWZBPQU-NRFANRHFSA-N
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Description

This compound (CAS: 3029247-58-0) is a chiral, Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected benzooxazepine derivative with a molecular formula of C₂₆H₂₂N₂O₆ and a molecular weight of 458.46 g/mol. Its structure includes a tetrahydrobenzo[b][1,4]oxazepine core, a methyl group at position 5, and a carboxylic acid substituent at position 6. The Fmoc group serves as a protective moiety for the amine, enhancing stability during synthetic processes .

Properties

Molecular Formula

C26H22N2O6

Molecular Weight

458.5 g/mol

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepine-8-carboxylic acid

InChI

InChI=1S/C26H22N2O6/c1-28-22-11-10-15(25(30)31)12-23(22)33-14-21(24(28)29)27-26(32)34-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20-21H,13-14H2,1H3,(H,27,32)(H,30,31)/t21-/m0/s1

InChI Key

HPSJZSRAWZBPQU-NRFANRHFSA-N

Isomeric SMILES

CN1C2=C(C=C(C=C2)C(=O)O)OC[C@@H](C1=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)O)OCC(C1=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylic acid typically involves the use of Fmoc-protected amino acids. One common method is the Arndt-Eistert protocol, which starts from commercially available Fmoc-protected α-amino acids. This method leads to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps and with high yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protective moiety for the amino group. Deprotection is critical for subsequent functionalization:

  • Reagents/Conditions : Piperidine (20–30% v/v) in dimethylformamide (DMF) at room temperature.

  • Mechanism : Base-induced β-elimination cleaves the Fmoc-carbamate linkage, releasing CO₂ and forming a free amine .

  • Outcome : Exposes the primary amine for further reactions, such as acylation or alkylation.

Carboxylic Acid Functionalization

The C-8 carboxylic acid participates in esterification and amidation reactions:

Reaction TypeReagents/ConditionsProduct
Esterification DCC/EDC with R-OH (e.g., methanol, ethanol)Corresponding ester derivatives
Amidation DCC/EDC with amines (e.g., NH₃, alkylamines)Amide derivatives
  • Key Catalysts : N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid for nucleophilic attack.

  • Applications : Used to modify solubility or introduce bioorthogonal handles for drug conjugation.

Oxazepine Ring Reactivity

The tetrahydrobenzo[b]oxazepine core is sensitive to harsh conditions:

  • Ring-Opening : Occurs under strongly acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) conditions, yielding open-chain intermediates.

  • Functionalization : The lactam oxygen can participate in hydrogen bonding or act a weak nucleophile in electrophilic substitutions.

Post-Deprotection Amine Reactions

After Fmoc removal, the free amine undergoes diverse transformations:

Reaction TypeReagents/ConditionsOutcome
Acylation Acetic anhydride, acyl chloridesN-acylated derivatives
Sulfonylation Sulfonyl chloridesSulfonamide derivatives
Reductive Alkylation Aldehydes/ketones + NaBH₃CNSecondary or tertiary amines
  • Applications : Enables incorporation into peptide chains or covalent inhibitor design .

Stability and Side Reactions

  • Temperature Sensitivity : Degrades above 25°C; stored at 2–8°C .

  • Solvent Compatibility : Stable in polar aprotic solvents (DMF, DMSO) but reacts with nucleophilic solvents (e.g., water, alcohols) under activating conditions.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar Fmoc-protected acids (e.g., 4-((Fmoc-aminomethyl)benzoic acid) ):

FeatureTarget CompoundAnalogues (e.g., PubChem CID 2756083 )
Carboxylic Acid Reactivity Higher steric hindranceMore accessible for direct coupling
Ring Stability Prone to ring-openingBenzoic acid derivatives remain intact

Scientific Research Applications

Based on the search results, information regarding the applications of the compound (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylic acid is limited. However, the search results provide information on the properties of related compounds, which may suggest potential applications .

Information on the Compound

  • Name: this compound
  • CAS No.: 3029247-58-0
  • Molecular Formula: C26H22N2O6
  • Molecular Weight: 458.46

General Information on Related Compounds

  • Fluorene Derivatives:
    • Fluorene derivatives have demonstrated potential in antimicrobial strategies .
    • 9-Fluorenone-4-carboxamides, which are tilorone analogues, have demonstrated antiviral, cytotoxicity, and cytokine-inducing properties .
    • Schiff bases synthesized using 9-fluorenone exhibit antimicrobial activity against strains of Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Proteus mirabilis, and Klebsiella pneumoniae .
  • O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives:
    • These derivatives combine a fluorenic tricyclic system with carbamoyl and oximinic groups .

Mechanism of Action

The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group serves as a protecting group, allowing selective reactions at other functional sites. The compound’s unique structure enables it to fit into specific binding sites, thereby modulating the activity of its targets.

Comparison with Similar Compounds

Key Properties :

  • Storage : Sealed in dry conditions at 2–8°C to prevent decomposition.
  • Hazards : Classified under H302 (harmful if swallowed), H315 (skin irritation), and H319 (serious eye irritation), necessitating protective equipment during handling .

Structural Analogs with Fmoc Protection

(a) 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid (CAS: 1380327-56-9)
  • Molecular Formula: C₁₉H₁₇NO₅ (MW: 339.34 g/mol).
  • Core Structure : Oxetane ring instead of benzooxazepine.
  • Properties: Similar hazards (H302, H315, H319) but lower molecular weight, likely improving solubility in polar solvents. Used in peptide synthesis and as a building block for constrained amino acids .
(b) (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid (CAS: 212688-54-5)
  • Molecular Formula: C₂₂H₂₅NO₄ (MW: 367.44 g/mol).
  • Core Structure: Linear hexanoic acid chain with a methyl branch.
  • Properties : Lacks a heterocyclic ring, resulting in greater conformational flexibility. Common in solid-phase peptide synthesis (SPPS) .
(c) 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid (CAS: 1340291-71-5)
  • Core Structure : Thiophene ring substituted with methyl and carboxylic acid groups.
  • Properties : The sulfur atom in thiophene enhances electronic properties, making it suitable for materials science and drug design .

Hazard and Stability Profiles

All Fmoc-protected analogs share common hazards (e.g., H302, H315) due to the Fmoc group’s irritant properties. Storage at 2–8°C is standard to prevent degradation . The benzooxazepine core in the target compound may introduce additional stability challenges compared to simpler structures like oxetane or linear chains.

Biological Activity

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylic acid is a complex heterocyclic compound with potential therapeutic applications. The compound's structure suggests significant interactions with biological targets, making it a candidate for various pharmacological studies.

Synthesis Overview

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxazepine Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Protection and Deprotection Steps : The fluorenylmethoxycarbonyl (Fmoc) group is often used to protect the amino group during synthesis.
  • Final Purification : Techniques such as recrystallization or chromatography are employed to obtain the pure compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorenyl group enhances hydrophobic interactions, while the oxazepine core may facilitate hydrogen bonding and π-π stacking interactions with target proteins.

Biological Activity

Research indicates that compounds similar to this compound exhibit diverse biological activities:

  • Anticancer Activity : Studies have shown that derivatives of benzoxazepines can induce apoptosis in cancer cell lines such as K562 (chronic myeloid leukemia), A2780 (ovarian carcinoma), and SHSY5Y (neuroblastoma) .
  • Enzyme Inhibition : The compound has been evaluated for its potential to inhibit key metabolic enzymes. For instance, related compounds have shown inhibitory effects on InhA, an enzyme critical in the fatty acid biosynthesis pathway in Mycobacterium tuberculosis .

Case Studies

  • Antitumor Efficacy : A study demonstrated that tricyclic benzoxazepines exhibit low micromolar cytotoxicity against various cancer cell lines. Compound PBOX-6 was particularly noted for its efficacy in vivo in mouse models of mammary carcinoma .
  • Mechanistic Insights : The interaction of fluorenyl derivatives with protein targets has been elucidated through molecular docking studies. These studies suggest that structural modifications can enhance binding affinity and biological activity .

Research Findings

A comprehensive analysis of similar compounds reveals several key findings regarding their biological activities:

CompoundActivityTargetReference
PBOX-6AnticancerK562 Cells
QCA570BET InhibitionBRD4 BD1 Domain
Fluorenone DerivativesAntimicrobialVarious Bacteria

Q & A

Q. What synthetic routes are recommended for synthesizing this compound?

The synthesis involves Fmoc (fluorenylmethyloxycarbonyl) protection of the amino group, followed by coupling with the benzo-oxazepine core. Key steps include using reagents like isobutoxycarbonyl chloride (IBC-Cl) and sodium azide (NaN₃) under controlled temperatures (0–5°C) to stabilize intermediates. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are employed, with reaction progress monitored via HPLC and NMR spectroscopy .

Q. What handling precautions are essential for this compound?

Due to acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory hazards (H335), personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats is mandatory. Handling should occur in fume hoods to avoid dust/aerosol formation. Storage requires airtight containers at 2–8°C in dry conditions .

Q. How should this compound be stored to maintain stability?

Store in light-resistant containers under inert gas (argon) at 2–8°C with desiccants (e.g., silica gel) to prevent hydrolysis. Stability should be verified every 3 months via TLC or HPLC to detect degradation products .

Q. Which solvents are compatible during purification?

Ethyl acetate/hexane (3:1) mixtures are effective for recrystallization. For column chromatography, gradients of DCM/methanol (95:5 to 85:15) are recommended. Avoid chlorinated solvents if amide bonds are present to prevent cleavage .

Q. What analytical techniques confirm structural integrity?

High-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., COSY, HSQC) are critical for structural confirmation. Purity (>95%) is assessed via reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction yields be optimized during Fmoc-mediated coupling?

Optimize molar ratios (e.g., 1.2:1 coupling agent-to-substrate), employ microwave-assisted synthesis (reducing reaction time by 30–40%), and use catalysts like HOBt/DIC under inert atmospheres. Yields up to 85% have been reported with these adjustments .

Q. What strategies mitigate racemization of the (S)-configured chiral center?

Racemization is minimized by maintaining low temperatures (0–4°C), short reaction times, and chiral auxiliaries (e.g., Oppolzer’s sultam). Chiral HPLC (Crownpak CR-I column) ensures enantiomeric excess >98% .

Q. How do researchers address discrepancies in toxicity data for Fmoc-protected analogs?

Cross-validate using in vitro assays (e.g., MTT on HepG2 cells) and compare with structurally similar compounds. Meta-analyses of SDSs (e.g., vs. 2) highlight inconsistencies in acute toxicity classifications, necessitating standardized OECD guidelines for testing .

Q. What computational tools predict biological activity of derivatives?

Molecular docking (AutoDock Vina) predicts binding modes with targets like kinases. Quantitative structure-activity relationship (QSAR) models using descriptors (logP, polar surface area) forecast bioavailability and toxicity .

Q. How does stereochemistry impact interactions with biological targets?

The (S)-configuration enhances binding affinity to enzymes like proteases due to spatial compatibility with active sites. Stereochemical inversions (e.g., R-forms) reduce activity by 50–70%, as shown in comparative docking studies .

Methodological Notes

  • Contradiction Analysis : Discrepancies in hazard classifications (e.g., H302 in vs. unlisted in ) may stem from impurity profiles or testing variability. Researchers should validate purity (>95%) before toxicity assessments .
  • Data Gaps : Ecological toxicity (e.g., biodegradability, bioaccumulation) remains unstudied. Standardized OECD 301/305 protocols are recommended for future evaluations .

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